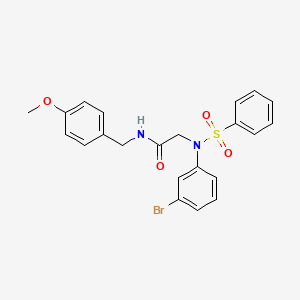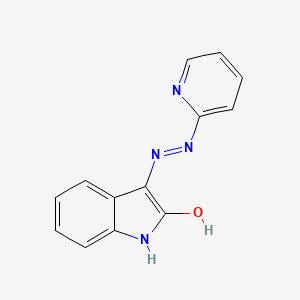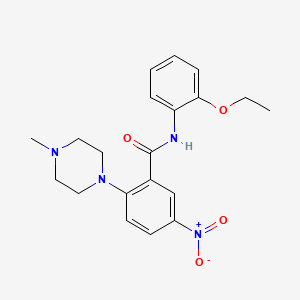
N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-582949, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR). This molecule has been found to have potential therapeutic applications in the treatment of various types of cancer, as well as other diseases such as osteoporosis and polycystic kidney disease.
Mecanismo De Acción
N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the activity of FGFR, a receptor tyrosine kinase that is involved in cell growth and proliferation. By blocking the activity of FGFR, this compound prevents the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for FGFR, which allows for more targeted and precise studies of the role of FGFR in cancer and other diseases. However, one limitation of using this compound is its potential toxicity, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of combination therapies that include this compound along with other targeted therapies or chemotherapeutic agents. Another area of interest is the investigation of the role of FGFR in other diseases, such as osteoporosis and polycystic kidney disease, and the potential therapeutic applications of this compound in these conditions. Finally, further studies are needed to better understand the mechanisms of resistance to this compound and to develop strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide involves a series of chemical reactions starting with the condensation of 3-bromophenylboronic acid and 4-methoxybenzaldehyde to produce a benzylidene derivative. This intermediate is then reacted with N-(phenylsulfonyl)glycine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N~2~-(3-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in clinical trials for the treatment of various types of cancer, including breast, lung, and bladder cancer.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-29-20-12-10-17(11-13-20)15-24-22(26)16-25(19-7-5-6-18(23)14-19)30(27,28)21-8-3-2-4-9-21/h2-14H,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSFRFAFUJQKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5157169.png)
![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)
![1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene](/img/structure/B5157177.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)


![3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol](/img/structure/B5157193.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B5157214.png)
![3-(diphenylmethyl)-5-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5157215.png)
![1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5157217.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5157226.png)
![ethyl 1-(2-thienylsulfonyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5157236.png)